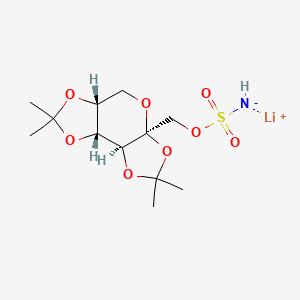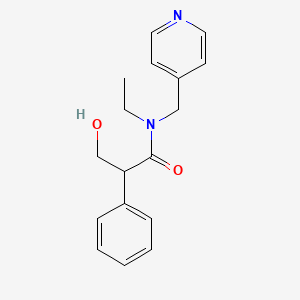
Tropicamide
概要
説明
トロピカミドは、眼科で主に使用される合成ムスカリン受容体拮抗薬です。 それは、眼科検査と特定の眼科手術に不可欠な、瞳孔散大(瞳孔の拡大)と調節麻痺(毛様体筋の麻痺)を誘発する能力で知られています 。 トロピカミドは通常、点眼薬として投与され、作用時間が比較的短いため、診断目的で使用できます .
2. 製法
合成経路と反応条件: トロピカミドの合成は、いくつかの工程を伴います。
出発物質: プロセスは、3-ヒドロキシ-2-フェニルプロピオン酸から始まります。
中間体の生成: この化合物は、トルエン、トリエチルアミン、アセチルクロリドを還流条件下で反応させ、2-クロロカルボニル-2-フェニルエチルエステルを生成します。
アミド化: この中間体は次に、トリエチルアミンとトルエンの存在下でエチルピリジン-4-イルメチルアミンと反応させ、目的の生成物であるトロピカミドを生成します
工業的生産方法: トロピカミドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、反応条件、精製工程、結晶化を慎重に制御して、最終生成物の高純度と収率を確保します .
反応の種類:
置換反応: トロピカミドは、アミド基やエステル基などの官能基の存在により、求核置換反応を起こす可能性があります。
加水分解: トロピカミド中のエステル基は、酸性または塩基性条件下で加水分解され、対応するカルボン酸とアルコールを生成する可能性があります.
一般的な試薬と条件:
求核剤: 置換反応で使用される一般的な求核剤には、アミンとアルコールが含まれます。
加水分解条件: 加水分解反応には、通常、酸性または塩基性の水溶液を使用します.
主要な生成物:
4. 科学研究への応用
トロピカミドは、科学研究において幅広い用途があります。
作用機序
トロピカミドは、眼のムスカリンアセチルコリン受容体を遮断することで効果を発揮します。 この作用は、虹彩の括約筋と毛様体筋の収縮を防ぎ、瞳孔の散大と調節麻痺を引き起こします 。 作用の開始は速く、通常10〜15分以内に効果が見られ、作用時間は約4〜8時間持続します .
類似の化合物:
アトロピン: 同様の目的で使用される、より長時間の作用を持つムスカリン受容体拮抗薬。
シクロペンタレート: トロピカミドよりも作用時間がわずかに長い、同様の作用機序を持つ別のムスカリン受容体拮抗薬.
トロピカミドの独自性:
急速な開始と短時間の持続: トロピカミドは、迅速な開始と短時間の作用により、診断手順に適しています。これにより、患者の不快感を最小限に抑え、迅速な回復が可能になります.
安全性プロファイル: トロピカミドは、アトロピンと比較して全身的な副作用が少なく、良好な安全性プロファイルを持っています.
結論として、トロピカミドは、そのユニークな特性と汎用性の高い用途により、眼科と科学研究において貴重な化合物です。その迅速な開始と短時間の作用により、診断手順に最適な選択肢となり、その作用機序は、眼内およびそれ以外のムスカリン受容体の役割についての洞察を提供します。
生化学分析
Biochemical Properties
Tropicamide interacts with muscarinic acetylcholine receptors, specifically blocking their responses. This interaction is crucial in its role in dilating the pupil and paralyzing the ciliary muscle in the eye . By binding to these receptors, this compound inhibits the parasympathetic drive, allowing the sympathetic nervous system to exert more influence, leading to pupil dilation .
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the eye. It works by making the muscles within the eye unable to respond to nerve signals . This results in dilation of the pupil and paralysis of the ciliary muscle, facilitating eye examinations or ocular procedures . Systemic adverse effects, such as tachycardia, central nervous system disturbances, and muscle rigidity, have been reported with the use of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on muscarinic acetylcholine receptors. It non-selectively blocks these receptors, leading to mydriasis and cycloplegia . This mechanism involves inhibiting the responses of the iris sphincter muscle and the ciliary muscle to cholinergic stimulation .
Temporal Effects in Laboratory Settings
This compound’s effects are relatively short-lived, making it ideal for temporary use in diagnostic procedures. The onset of its effects occurs quickly, within about 1 to 2 hours, and its effects last for up to a day
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tremulous jaw movements, a model of parkinsonian tremor . The effects of this compound varied with different dosages, and it was found to be more potent than atropine in suppressing these movements .
Transport and Distribution
This compound is typically administered as eye drops, and its effects are localized to the eye
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tropicamide involves several steps:
Starting Material: The process begins with 3-hydroxy-2-phenylpropionic acid.
Formation of Intermediate: This compound is reacted with toluene, triethylamine, and acetyl chloride under reflux conditions to form 2-chlorocarbonyl-2-phenylethyl ester.
Amidation: The intermediate is then reacted with ethylpyridin-4-ylmethylamine in the presence of triethylamine and toluene to form the desired product, this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and crystallization to ensure high purity and yield of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of functional groups such as the amide and ester groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
科学的研究の応用
Tropicamide has a wide range of applications in scientific research:
Ophthalmology: It is extensively used to dilate the pupil for eye examinations and surgeries.
Pharmacology: this compound serves as a model compound for studying the effects of muscarinic antagonists on the eye.
Neuroscience: Research on this compound helps in understanding the role of muscarinic receptors in the central nervous system.
Drug Development: this compound is used in the development of new anticholinergic drugs with improved efficacy and safety profiles.
類似化合物との比較
Atropine: A longer-acting muscarinic antagonist used for similar purposes but with a longer duration of action.
Cyclopentolate: Another muscarinic antagonist with a similar mechanism of action but a slightly longer duration of effect compared to tropicamide.
Uniqueness of this compound:
Rapid Onset and Short Duration: this compound is preferred for diagnostic procedures due to its rapid onset and short duration of action, which minimizes patient discomfort and allows for quicker recovery.
Safety Profile: this compound has a favorable safety profile with fewer systemic side effects compared to atropine.
特性
IUPAC Name |
N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKAVGWHJFAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045220 | |
| Record name | Tropicamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L | |
| Record name | SID50086517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Muscarinic acetylcholine receptors are involved in numerous ocular functions. The M3 subtype is predominantly expressed by smooth muscle cells of the sphincter pupillae, which is a circular muscle of the iris, and ciliary muscles. In response to light or binding of acetylcholine, M3 receptor signalling leads to contraction of the sphincter pupillae and pupil constriction. Contraction of the ciliary muscle via M3 receptor signalling also leads to accommodation, adjusting the lens for near vision. The eye is also innervated by parasympathetic nerves: ciliary ganglion neurons project to the ciliary body and the sphincter pupillae muscle of the iris to control ocular accommodation and pupil constriction. Tropicamide is a non-selective muscarinic antagonist that binds to all subtypes of muscarinic receptors. By binding to muscarinic receptors, tropicamide relaxes the pupillary sphincter muscle and causes pupil dilation. By blocking the muscarinic receptors of the ciliary body, tropicamide also prevents accommodation. Like other muscarinic antagonists, tropicamide inhibits the parasympathetic drive, allowing the sympathetic nervous system responses to dominate. Tropicamide is thought to ameliorate sialorrhea by blocking M4 receptors expressed on salivary glands and reducing hypersalivation. | |
| Record name | Tropicamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1508-75-4 | |
| Record name | Tropicamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropicamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropicamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tropicamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tropicamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropicamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPICAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A3Z5XTC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96.5 °C | |
| Record name | Tropicamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tropicamide exert its mydriatic effect?
A1: this compound is a rapid-acting antimuscarinic agent. It blocks the action of acetylcholine at muscarinic receptors in the iris sphincter muscle, leading to pupil dilation (mydriasis). [, , , ]
Q2: Does this compound affect accommodation, and if so, how?
A2: Yes, this compound also induces cycloplegia, which is the paralysis of accommodation. It achieves this by blocking the action of acetylcholine at muscarinic receptors in the ciliary muscle, preventing lens shape changes required for near vision. [, , , ]
Q3: How quickly is this compound absorbed after topical ocular administration?
A5: this compound is rapidly absorbed into the systemic circulation after topical ocular administration, reaching peak plasma concentrations within 5 minutes. []
Q4: How long does the mydriatic effect of this compound last?
A6: The duration of mydriasis induced by this compound varies depending on the concentration used and individual factors. Studies suggest a duration of action of at least 5 hours for 0.5% this compound and 6 hours for 1%. [, , ]
Q5: Does topical this compound have any systemic anticholinergic activity?
A7: Despite rapid systemic absorption, this compound exhibits low affinity for muscarinic receptors and negligible receptor occupancy in plasma, explaining the low incidence of systemic side effects following topical ocular administration. []
Q6: What analytical techniques are used to quantify this compound in biological samples?
A8: Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used for the sensitive and selective determination of this compound in biological samples, including plasma and ocular tissues. [, ]
Q7: Can this compound be detected in hair samples, and if so, what does this indicate?
A9: Yes, this compound can be detected in hair samples using GC-MS. Detecting this compound in hair provides evidence of past substance use, as hair analysis can reveal drug exposure over a more extended period than blood or urine tests. []
Q8: Are there any specific formulation strategies employed to improve the stability or delivery of this compound eye drops?
A10: Cubic liquid crystalline nanoparticles have shown promise as a delivery system for this compound, exhibiting comparable corneal permeation to commercial formulations and a longer duration of mydriatic effect in rabbits. []
Q9: Why is this compound used in ophthalmic examinations?
A11: this compound is used in ophthalmic examinations for its mydriatic and cycloplegic effects. Mydriasis allows for better visualization of the internal structures of the eye, particularly the retina and optic nerve. Cycloplegia helps obtain a more accurate refractive error measurement, especially in children who can accommodate strongly. [, , , , ]
Q10: What are the typical concentrations of this compound used in ophthalmic solutions?
A12: Commercially available this compound ophthalmic solutions are typically available in concentrations of 0.5% and 1%. [, , , ]
Q11: Does this compound affect corneal biomechanical properties?
A13: Studies using the Ocular Response Analyzer (ORA) found no significant changes in corneal hysteresis, corneal resistance factor, or intraocular pressure measurements before and after this compound instillation, suggesting that it doesn't significantly impact corneal biomechanics. []
Q12: How does this compound compare to other mydriatic agents like Cyclopentolate and Phenylephrine?
A12: this compound, Cyclopentolate, and Phenylephrine are all mydriatic agents with different pharmacological profiles.
Q13: Does topical this compound affect tear production in animals?
A15: Studies in cats and horses have shown that topical this compound can significantly reduce tear production as measured by the Schirmer tear test. [, ]
Q14: Is there a potential for abuse or misuse of this compound?
A16: Yes, unfortunately, there have been reports of this compound eyedrop misuse, particularly in individuals with opioid addiction. [, , ]
Q15: Why is this compound misused?
A17: Individuals who misuse this compound may seek euphoria, hallucinations, or attenuation of opioid withdrawal symptoms. [, , ]
Q16: What are the potential risks associated with this compound misuse?
A18: Intravenous administration of high doses of this compound, as seen in cases of misuse, can lead to serious complications, including central nervous system effects, cardiovascular problems, and even death. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


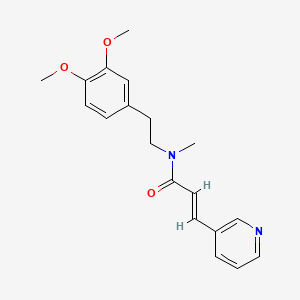
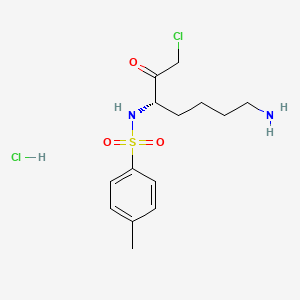
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
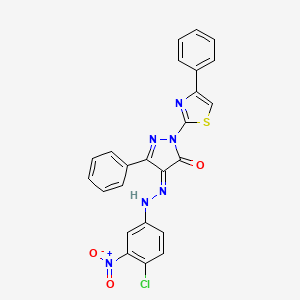
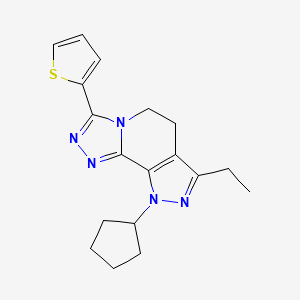
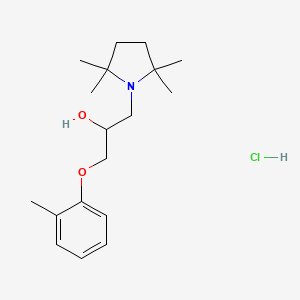
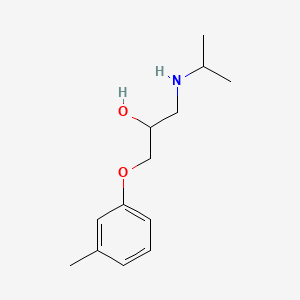


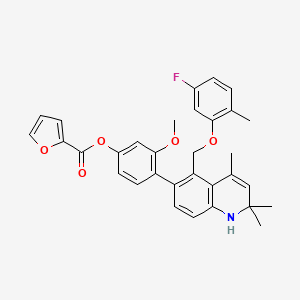

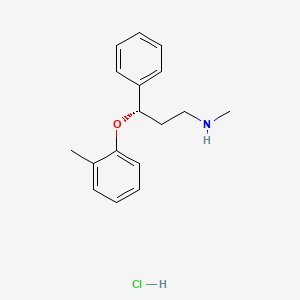
![2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE](/img/structure/B1683205.png)
